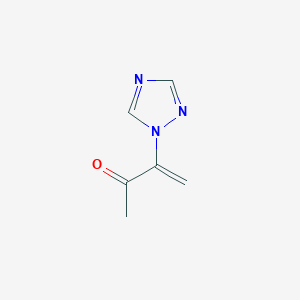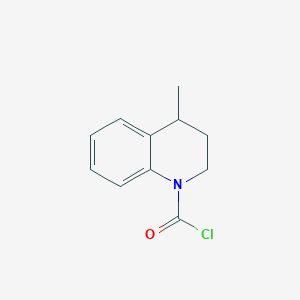
4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride, also known as MDQCC, is a synthetic compound that has been widely used in scientific research. MDQCC belongs to the class of quinoline derivatives and has been found to possess various biological activities.
Mecanismo De Acción
The exact mechanism of action of 4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting the activity of enzymes and interfering with cellular processes. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the level of acetylcholine, which can improve cognitive function. This compound has also been shown to inhibit the activity of tyrosinase, an enzyme that is involved in the synthesis of melanin. This inhibition can be useful in the treatment of hyperpigmentation disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of stability. This compound can also be easily modified to generate analogs with improved biological activities. However, this compound has some limitations. It is a highly reactive compound that requires careful handling, and its biological activities are not fully understood.
Direcciones Futuras
For the study of 4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride include the development of analogs with improved biological activities, investigation of the mechanism of action, and exploration of its potential use in the treatment of various diseases.
Métodos De Síntesis
4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride can be synthesized by reacting 4-methylquinoline with phosgene in the presence of a base. The reaction yields this compound as a white solid with a melting point of 72-74°C. The purity of the compound can be confirmed by using spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
4-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride has been extensively studied for its biological activities. It has been found to possess antitumor, antifungal, and antibacterial properties. This compound has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. Due to its diverse biological activities, this compound has been used as a lead compound for the development of new drugs.
Propiedades
| 106969-90-8 | |
Fórmula molecular |
C11H12ClNO |
Peso molecular |
209.67 g/mol |
Nombre IUPAC |
4-methyl-3,4-dihydro-2H-quinoline-1-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO/c1-8-6-7-13(11(12)14)10-5-3-2-4-9(8)10/h2-5,8H,6-7H2,1H3 |
Clave InChI |
LYFMXZDGWYSLQQ-UHFFFAOYSA-N |
SMILES |
CC1CCN(C2=CC=CC=C12)C(=O)Cl |
SMILES canónico |
CC1CCN(C2=CC=CC=C12)C(=O)Cl |
Sinónimos |
1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro-4-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide](/img/structure/B22172.png)
![(2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one](/img/structure/B22173.png)
![(2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide](/img/structure/B22179.png)
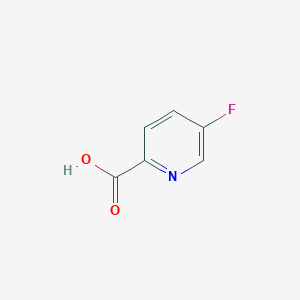

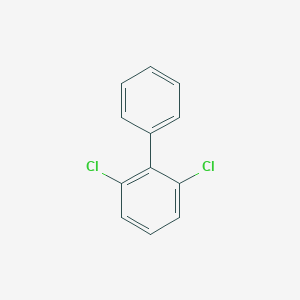
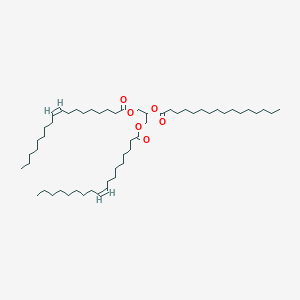
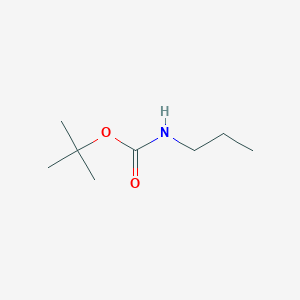

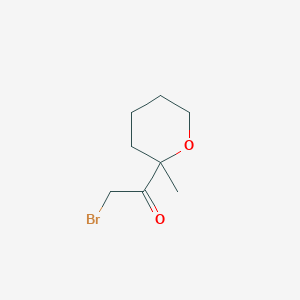
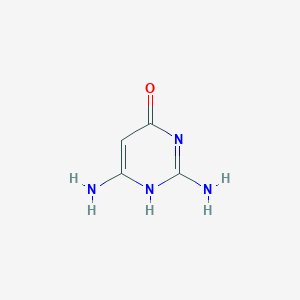
![8-Methyl-1-azabicyclo[4.2.0]octane](/img/structure/B22208.png)
![N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine](/img/structure/B22211.png)
